Methyl 2-amino-3-(2-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(2-chlorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-chlorophenyl)propanoate typically involves the reaction of 2-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(2-chlorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(2-chlorophenyl)propanoate is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Biological Activity
Methyl 2-amino-3-(2-chlorophenyl)propanoate, an organic compound with a molecular weight of approximately 213.66 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by:
- Amino Group : Contributes to its ability to form hydrogen bonds with biological targets.
- Methyl Ester : Enhances lipophilicity, facilitating membrane permeability.
- Chlorinated Aromatic Ring : The presence of a chlorine atom increases hydrophobic interactions, which can influence binding affinities to various receptors.
1. Enzyme Inhibition and Receptor Interaction
This compound has been studied for its role as an inhibitor of specific enzymes and receptors. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, influencing neurotransmitter pathways and metabolic processes. The compound's binding affinity to various targets is crucial for understanding its therapeutic potential.
2. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against several pathogens. For instance, studies have shown moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a lead compound for antibiotic development .
The mechanism of action involves:
- Hydrogen Bonding : The amino group can engage in hydrogen bonding with target biomolecules.
- Hydrophobic Interactions : The chlorophenyl group enhances hydrophobic interactions with proteins and enzymes, potentially altering their activity.
Study on Antichlamydial Activity
A study focused on the synthesis of compounds related to this compound demonstrated its selective activity against Chlamydia species. The research highlighted the importance of electron-withdrawing groups in enhancing biological activity, suggesting that modifications to the compound could yield more potent derivatives .
Binding Affinity Assessments
Investigations into the binding affinity of this compound revealed significant interactions with various receptors involved in neurological functions. These studies are crucial for identifying the viability of this compound as a drug candidate targeting neurological disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Key Differences |
---|---|---|
Methyl 2-amino-3-(4-chlorophenyl)propanoate | Para-chloro substitution | May exhibit different biological activities |
Ethyl 2-amino-3-(4-chlorophenyl)propanoate | Ethyl group instead of methyl | Alters lipophilicity and pharmacokinetics |
Methyl 3-amino-3-(4-chlorophenyl)propanoate | Different position of amino group | Changes reactivity and interaction profiles |
This table illustrates how structural variations among similar compounds can lead to differences in biological activity and pharmacological profiles.
Properties
IUPAC Name |
methyl 2-amino-3-(2-chlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFAOUNWBLVIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.